molecular formula C25H17Br B8519452 1-Bromo-9,9-diphenyl-9H-fluorene CAS No. 1547491-72-4

1-Bromo-9,9-diphenyl-9H-fluorene

Cat. No.: B8519452
CAS No.: 1547491-72-4
M. Wt: 397.3 g/mol
InChI Key: KABUIVXKHNWFSA-UHFFFAOYSA-N
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Description

1-Bromo-9,9-diphenyl-9H-fluorene: is an organic compound with the molecular formula C25H17Br . It is a derivative of fluorene, where the hydrogen atom at the 1-position is replaced by a bromine atom, and the hydrogen atoms at the 9-position are replaced by phenyl groups. This compound is known for its unique structural properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 9,9-diphenylfluorene: The synthesis of 1-Bromo-9,9-diphenyl-9H-fluorene typically involves the bromination of 9,9-diphenylfluorene. This reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as carbon tetrachloride or chloroform.

Industrial Production Methods:

    Large-scale bromination: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 1-Bromo-9,9-diphenyl-9H-fluorene undergoes nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding fluorenone derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate or sodium hydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Mechanism of Action

Mechanism:

    Electron Accepting Properties: 1-Bromo-9,9-diphenyl-9H-fluorene exhibits Lewis acid behavior, allowing it to accept electrons from other molecules.

Molecular Targets and Pathways:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Bromo-9,9-diphenyl-9H-fluorene, and how can reaction conditions be optimized?

Methodological Answer: this compound is typically synthesized via electrophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions. For bromination at the 1-position, regioselectivity can be challenging due to steric hindrance from the 9,9-diphenyl groups. A two-step approach is recommended:

Synthesis of 9,9-diphenyl-9H-fluorene : Start with fluorene derivatives functionalized with diphenyl groups at the 9-position.

Bromination : Use mild brominating agents (e.g., N-bromosuccinimide, NBS) under controlled conditions (e.g., UV light or radical initiators) to avoid over-bromination .
Optimization involves adjusting solvent polarity (e.g., DCM or CCl₄) and reaction temperature (20–40°C). Monitor progress via TLC or HPLC to ensure mono-bromination .

Q. How should researchers purify this compound, and what analytical techniques validate purity?

Methodological Answer: Purification is critical due to potential byproducts (e.g., di-brominated derivatives). Recommended steps:

  • Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (95:5 to 85:15) to separate brominated isomers .
  • Recrystallization : Dissolve crude product in hot toluene and cool slowly to isolate crystals.
    Validate purity via:
  • HPLC/GC : Purity >98% (as per industry standards for similar bromo-fluorenes) .
  • ¹H/¹³C NMR : Confirm absence of proton signals from unreacted starting material or di-brominated species .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Storage : Seal in moisture-resistant containers under inert gas (N₂/Ar) to prevent decomposition. Store at room temperature, away from light .
  • Waste Disposal : Collect halogenated waste separately and incinerate in certified facilities to avoid environmental release .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

Crystal Growth : Use slow evaporation of saturated solutions in toluene/hexane mixtures.

Data Collection : Employ synchrotron radiation or high-intensity lab sources (e.g., Mo-Kα).

Refinement : Use SHELXL for small-molecule refinement. The program handles positional disorder in bulky diphenyl groups and refines anisotropic displacement parameters .
Example: A related compound, 2-Bromo-9,9-diphenyl-9H-fluorene, showed C-Br bond lengths of 1.89–1.91 Å, consistent with sp²-hybridized carbons .

Q. How do steric effects from 9,9-diphenyl groups influence substitution reactions at the 1-position?

Methodological Answer: The 9,9-diphenyl groups create a steric "umbrella," directing reactions to the less hindered 1-position. For Suzuki-Miyaura coupling:

  • Use Pd(PPh₃)₄ as a catalyst and arylboronic acids with electron-withdrawing groups to enhance reactivity.
  • Conduct reactions in THF/H₂O (3:1) at 80°C for 12–24 hours.
    Challenges include low yields due to competing side reactions (e.g., homocoupling). Mitigate by degassing solvents and using excess boronic acid (1.5 equiv) .

Q. How can researchers address contradictions in reported reactivity of bromo-fluorenes under basic conditions?

Methodological Answer: Discrepancies often arise from solvent choice or base strength. For example:

  • SN2 vs. Elimination : In polar aprotic solvents (DMF), strong bases (NaH) favor elimination, forming fluorenone derivatives. In protic solvents (EtOH), weaker bases (K₂CO₃) promote nucleophilic substitution .
    Validate pathways via:
  • Kinetic Studies : Monitor reaction progress using in situ IR or NMR.
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition states and regioselectivity .

Properties

CAS No.

1547491-72-4

Molecular Formula

C25H17Br

Molecular Weight

397.3 g/mol

IUPAC Name

1-bromo-9,9-diphenylfluorene

InChI

InChI=1S/C25H17Br/c26-23-17-9-15-21-20-14-7-8-16-22(20)25(24(21)23,18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-17H

InChI Key

KABUIVXKHNWFSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C(=CC=C4)Br)C5=CC=CC=C5

Origin of Product

United States

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